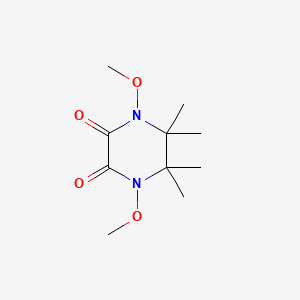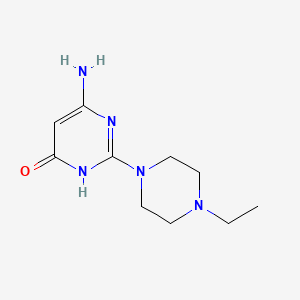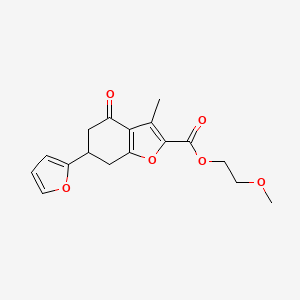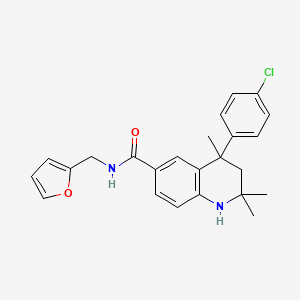![molecular formula C35H33N3O4 B11031721 (2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide](/img/structure/B11031721.png)
(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroquinoline core, a nitrophenyl group, and a prop-2-enamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Propylphenyl Group: This step involves the acylation of the tetrahydroquinoline core with 4-propylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the intermediate with 4-nitrobenzaldehyde and phenylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of (2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide: can be compared with similar compounds such as:
Quinoline Derivatives: Compounds with a quinoline core, known for their antimicrobial and anticancer properties.
Nitrophenyl Compounds: Molecules containing a nitrophenyl group, often used in the synthesis of dyes and pharmaceuticals.
Prop-2-enamide Derivatives: Compounds with a prop-2-enamide moiety, studied for their potential biological activities.
The uniqueness of This compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C35H33N3O4 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(E)-N-[2-methyl-1-(4-propylbenzoyl)-3,4-dihydro-2H-quinolin-4-yl]-3-(4-nitrophenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C35H33N3O4/c1-3-9-26-14-19-28(20-15-26)35(40)36-25(2)24-33(31-12-7-8-13-32(31)36)37(29-10-5-4-6-11-29)34(39)23-18-27-16-21-30(22-17-27)38(41)42/h4-8,10-23,25,33H,3,9,24H2,1-2H3/b23-18+ |
InChI Key |
OIAHKRFFTUUJSB-PTGBLXJZSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC=C32)N(C4=CC=CC=C4)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-])C |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC=C32)N(C4=CC=CC=C4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11031641.png)
![2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one](/img/structure/B11031645.png)
![methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11031648.png)
![2-[(4-fluorophenyl)amino]-N-(2-methoxy-5-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11031654.png)
![7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11031656.png)


![4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11031668.png)


![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11031692.png)

![Furan-2-yl{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11031702.png)

